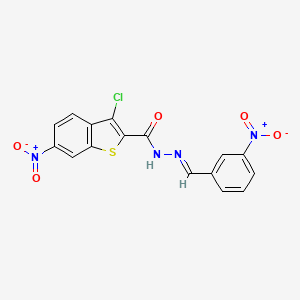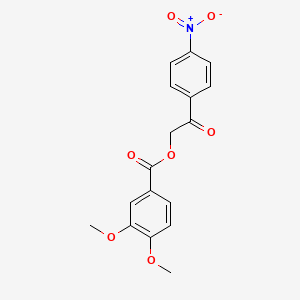
(3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine is a chemical compound that belongs to the class of phenethylamines. It is commonly known as 2C-EF-4MeO, and it has gained significant attention in the scientific research community due to its potential applications in various fields.
作用機序
The mechanism of action of (3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have potent antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the primary advantages of using (3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine in lab experiments is its potent neuroprotective effects. The compound has been shown to protect against various forms of neuronal damage and may have applications in the treatment of various neurological disorders. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been shown to have toxic effects at high doses, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on (3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine. One area of research is the development of new therapeutic agents based on the compound's structure. The compound has shown promising results in various preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the development of new analytical techniques for the detection and quantification of the compound. The development of new analytical techniques will enable researchers to study the compound's pharmacokinetics and pharmacodynamics in greater detail. Finally, there is a need for further research on the compound's toxicity and safety profile. The compound has shown potential as a therapeutic agent, but its toxicity and safety profile need to be fully understood before it can be used in clinical applications.
Conclusion:
In conclusion, (3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has shown potent neuroprotective effects and may have applications in the treatment of various neurological disorders. Further research is needed to fully understand the compound's mechanism of action, biochemical and physiological effects, and toxicity and safety profile.
合成法
The synthesis of (3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine involves several steps. The first step involves the synthesis of 4-fluoro-2-methylphenylamine, which is then reacted with (3-ethoxy-4-methoxybenzyl) chloride to produce the desired compound. The synthesis method has been optimized to produce high yields of the compound, and it has been validated through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
(3-ethoxy-4-methoxybenzyl)(4-fluoro-2-methylphenyl)amine has been studied extensively in the scientific research community due to its potential applications in various fields. One of the primary areas of research has been its use as a potential therapeutic agent for various neurological disorders. The compound has been shown to have potent neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-4-fluoro-2-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-4-21-17-10-13(5-8-16(17)20-3)11-19-15-7-6-14(18)9-12(15)2/h5-10,19H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZBEJWYMJWBBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=C(C=C(C=C2)F)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxy-4-methoxybenzyl)-4-fluoro-2-methylaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-vinylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5886052.png)

![1-ethyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}piperazine](/img/structure/B5886076.png)

![N-{3-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5886082.png)

![3-[(3-bromo-4-methoxybenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B5886091.png)


![1-(4-chlorophenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole](/img/structure/B5886113.png)



